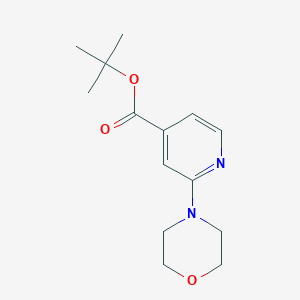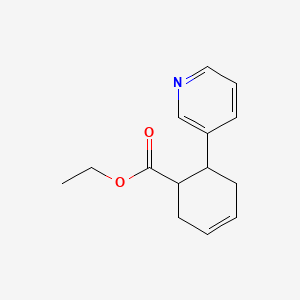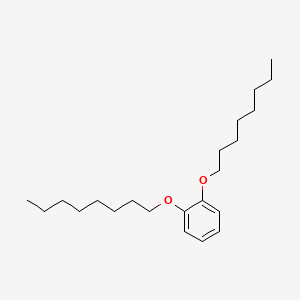![molecular formula C13H14N2O2S B1607977 Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate CAS No. 4766-56-7](/img/new.no-structure.jpg)
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is known for its complex molecular arrangement, which includes a benzothiophene ring, making it a subject of interest for various research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate typically involves the reaction of ethyl carbamate with 3-methylbenzothiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate can be compared with other similar compounds, such as:
- Ethyl N-[(2-benzothiazolyl)methylideneamino]carbamate
- Ethyl N-[(3-methylbenzofuran-2-yl)methylideneamino]carbamate
These compounds share structural similarities but differ in their specific functional groups and overall molecular arrangement. The unique benzothiophene ring in this compound distinguishes it from its analogs, contributing to its distinct chemical and biological properties.
Propiedades
Número CAS |
4766-56-7 |
|---|---|
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
ethyl N-[(3-methyl-1-benzothiophen-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)15-14-8-12-9(2)10-6-4-5-7-11(10)18-12/h4-8H,3H2,1-2H3,(H,15,16) |
Clave InChI |
FZXMLXRQTKTENM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN=CC1=C(C2=CC=CC=C2S1)C |
SMILES canónico |
CCOC(=O)NN=CC1=C(C2=CC=CC=C2S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate](/img/structure/B1607902.png)










